![molecular formula C18H12N2 B1295107 5,11-Dihydroindolo[3,2-b]carbazole CAS No. 6336-32-9](/img/structure/B1295107.png)
5,11-Dihydroindolo[3,2-b]carbazole
Cat. No.
B1295107
CAS RN:
6336-32-9
Formula:
C18H12N2
M. Wt:
256.3 g/mol
InChI Key:
YCPBCVTUBBBNJJ-UHFFFAOYSA-N
IUPAC Name:
5,11-dihydroindolo[3,2-b]carbazole
Attention: For research use only. Not for human or veterinary use.
Description |
5,11-Dihydroindolo[3,2-b]carbazole (5,11-DIHC) is an aromatic heterocyclic compound that has been studied for its potential applications in medicinal chemistry, photochemistry, and biochemistry. 5,11-DIHC is a highly valuable compound due to its unique structure and its potential to be used in a wide range of applications. This paper will discuss the synthesis method of 5,11-DIHC, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions. |
Synthesis Method |
5,11-Dihydroindolo[3,2-b]carbazole can be synthesized in a variety of ways, including the use of a palladium-catalyzed reaction and the use of a microwave-assisted reaction. The palladium-catalyzed reaction involves the use of a palladium catalyst, such as palladium acetate, to reduce the carbazole ring of 5,11-Dihydroindolo[3,2-b]carbazole. The microwave-assisted reaction involves the use of a microwave oven to heat the reaction mixture, which results in the formation of 5,11-Dihydroindolo[3,2-b]carbazole. |
Scientific Research Applications |
5,11-Dihydroindolo[3,2-b]carbazole has been studied for its potential applications in medicinal chemistry, photochemistry, and biochemistry. In medicinal chemistry, 5,11-Dihydroindolo[3,2-b]carbazole has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer’s disease. In photochemistry, 5,11-Dihydroindolo[3,2-b]carbazole has been studied as a potential photosensitizer for the generation of singlet oxygen. In biochemistry, 5,11-Dihydroindolo[3,2-b]carbazole has been studied as a potential reagent for the synthesis of various bioactive compounds, such as peptides and nucleotides. |
Mechanism of Action |
The mechanism of action of 5,11-Dihydroindolo[3,2-b]carbazole is not yet fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS are believed to be responsible for the biological activity of 5,11-Dihydroindolo[3,2-b]carbazole, such as its potential to induce apoptosis in cancer cells. |
Biochemical and Physiological Effects |
The biochemical and physiological effects of 5,11-Dihydroindolo[3,2-b]carbazole are not yet fully understood, but it is believed to have a variety of effects on the body. It is believed to have antioxidant, anti-inflammatory, and anti-cancer properties. It is also believed to have the potential to modulate the immune system and to induce apoptosis in cancer cells. |
Advantages and Limitations for Lab Experiments |
The use of 5,11-Dihydroindolo[3,2-b]carbazole in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 5,11-Dihydroindolo[3,2-b]carbazole is that it is relatively easy to synthesize and is widely available. Additionally, it has a wide range of potential applications in medicinal chemistry, photochemistry, and biochemistry. One of the main limitations of using 5,11-Dihydroindolo[3,2-b]carbazole is that its mechanism of action is not yet fully understood and its effects on the body are not yet fully understood. |
Future Directions | The potential future directions for 5,11-Dihydroindolo[3,2-b]carbazole research include further investigation into its mechanism of action, its effects on the body, and its potential applications in medicinal chemistry, photochemistry, and biochemistry. Additionally, further research is needed to assess the safety and efficacy of 5,11-Dihydroindolo[3,2-b]carbazole for potential therapeutic applications. Finally, further research is needed to develop new synthesis methods and to explore new potential applications of 5,11-Dihydroindolo[3,2-b]carbazole. |
CAS RN | 6336-32-9 |
Product Name | 5,11-Dihydroindolo[3,2-b]carbazole |
Molecular Formula | C18H12N2 |
Molecular Weight | 256.3 g/mol |
IUPAC Name | 5,11-dihydroindolo[3,2-b]carbazole |
InChI | InChI=1S/C18H12N2/c1-3-7-15-11(5-1)13-9-18-14(10-17(13)19-15)12-6-2-4-8-16(12)20-18/h1-10,19-20H |
InChI Key | YCPBCVTUBBBNJJ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)C5=CC=CC=C5N4 |
Canonical SMILES | C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)C5=CC=CC=C5N4 |
Other CAS RN | 6336-32-9 |
Pictograms | Irritant |
Origin of Product | United States |
N/A